molecular formula C10H13NO B157040 N-benzyl-N-methylacetamide CAS No. 29823-47-0

N-benzyl-N-methylacetamide

Cat. No. B157040
CAS RN: 29823-47-0
M. Wt: 163.22 g/mol
InChI Key: NQXVNLHPEJBZAT-UHFFFAOYSA-N
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Description

N-benzyl-N-methylacetamide is a compound that falls within the broader category of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the provided papers do not directly discuss N-benzyl-N-methylacetamide, they do provide insights into the synthesis, molecular structure, and reactivity of related N-substituted acetamides and their derivatives. These studies contribute to the understanding of the chemical behavior and potential applications of compounds like N-benzyl-N-methylacetamide.

Synthesis Analysis

The synthesis of N-substituted acetamides can be complex, involving multiple steps and reagents. For instance, the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide derivatives is achieved using a new reagent developed from 2-chloro-N-methoxy-N-methylacetamide, which reacts with various aldehydes under Julia conditions . Similarly, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a three-phase process, starting from phenyl acetic acid and proceeding through ester and hydrazide intermediates . These methods highlight the versatility and multi-step nature of synthesizing N-substituted acetamides.

Molecular Structure Analysis

The molecular structure of N-substituted acetamides can be elucidated using spectral techniques and crystallography. For example, the crystal structures of 3'-methylacetanilide and N-benzylthioacetamide reveal intermolecular hydrogen bonding forming chains, which are significant for understanding the generation mechanism of IR spectra in hydrogen-bonded molecular crystals . Additionally, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows different conformations and interplanar angles between amide groups, which are important for the compound's biological activity .

Chemical Reactions Analysis

The reactivity of N-substituted acetamides can be explored through their participation in various chemical reactions. For instance, N-Benzylidene-α-acetamidobenzylamine undergoes a reaction with dialkylamines in the presence of methylamine or ammonia to form new benzylidenediamine type compounds, N-(α-dialkylaminobenzyl) acetamides . This demonstrates the potential for N-substituted acetamides to engage in reactions that yield structurally diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are influenced by their molecular structure and the nature of their substituents. The intermolecular hydrogen bonding observed in compounds like 3'-methylacetanilide and N-benzylthioacetamide affects their melting points, solubility, and crystal packing . The presence of different functional groups, as seen in the anticonvulsant 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, can impact the compound's polarity, reactivity, and biological activity . These properties are crucial for the development of pharmaceuticals and other applications.

Scientific Research Applications

Molecular Dynamics and Structure

  • Infrared Spectral Signatures and Binding Energies : N-methylacetamide, a proxy for protein backbones, helps understand ion effects on proteins. Different cations interact uniquely with it, affecting the amide I band in infrared spectroscopy (Pluhařová et al., 2014).
  • Hydrolysis Kinetics in High-Temperature Water : Studying N-methylacetamide's hydrolysis in high-temperature water sheds light on the reaction kinetics of N-substituted amides, relevant in various chemical processes (Duan, Dai, & Savage, 2010).
  • Molecular Structure Studies : Gas electron diffraction has been used to analyze the molecular structure of N-methylacetamide, providing insights into bond distances and angles (Kitano, Fukuyama, & Kuchitsu, 1973).

Spectroscopy and Chemical Biology

  • Infrared Spectrum Analysis : Density functional theory helps dissect the infrared spectrum of N-methylacetamide, crucial for understanding amide bonds in organic chemistry and chemical biology (Ji et al., 2020).

Solvent Interaction Studies

  • Binary Liquid Mixtures : Research on the interaction of N-methylacetamide with various aromatic hydrocarbons provides insights into molecular interactions and the effect of substitutions on benzene rings (Kumar et al., 2009).

Pharmaceutical Applications

  • Anticonvulsant Activity : Some derivatives of N-benzyl-N-methylacetamide exhibit significant anticonvulsant activity, offering potential in epilepsy treatment (Kohn et al., 1991).
  • Inhibitory Activities in Drug Design : Molecular docking studies on α_substituted acetamido-N-benzylacetamide derivatives show promising results for developing new anticonvulsant agents (Abdulfatai et al., 2019).

Solubility and Thermodynamics

  • Calorimetric Studies : Investigating the dissolution of N-methylacetamide in different solvents provides insights into hydrogen bonding and solvation dynamics, essential for understanding solvent-solute interactions (Zaini, 2012).

Safety And Hazards

N-benzyl-N-methylacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

N-benzyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(12)11(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXVNLHPEJBZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
U Abdulfatai, S Uba, BA Umar, MT Ibrahim - SN Applied Sciences, 2019 - Springer
… 3-aminophenyl)amino)-N-benzyl-N-methylacetamide with the experimental activity (pED 50 … -4-vinylphenyl)amino)-N-benzyl-N-methylacetamide) with best binding score of − 14.15 kcal/…
Number of citations: 19 link.springer.com
RA Jessop, JRL Smith - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… an N-benzyl-N-methylacetamide, and a benzaldehyde have been studied by use of nmr and g.1.c. The effect of the substituents on the relative proportions of debenzylation and …
Number of citations: 1 pubs.rsc.org
AH Lewin, M Frucht, KVJ Chen, E Benedetti… - Tetrahedron, 1975 - Elsevier
… N - benzvl - N - i - oronvlamine (Aldrich), 5.6 a (0.08 mole) acetyl chloride and 10 g (0.1 mole) triethylamine in dry benzene, the procedure described for N - benzyl - N methylacetamide …
Number of citations: 53 www.sciencedirect.com
S Bauermeister, ID Gouws, HF Strauss… - Journal of the Chemical …, 1991 - pubs.rsc.org
… N-Benzyl-N-methylacetamide (8.00 g, 49.00 mmol) and dimethyl sulphate (6.70 g, 53.00 mmol, stored over anhydrous K2C03) were mixed and kept at 80 "C (under N,) for 1 h. The …
Number of citations: 13 pubs.rsc.org
T Hasegawa, H Aoyama, Y Omote - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… The percentage of the isomer (A) should be greater than that of the isomer (B) because of reduced steric hindrance [in the case of N-benzyl-Nmethylacetamide, the percentage of the …
Number of citations: 14 pubs.rsc.org
GN Zhang, J Zhao, Q Li, M Wang, M Zhu… - European journal of …, 2021 - Elsevier
The emerging severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is responsible for the global pandemic coronavirus disease (COVID-19), but no specific antiviral drug …
Number of citations: 14 www.sciencedirect.com
AJ Kramer - 1970 - krex.k-state.edu
… N-benzyl-N-methylacetamide. To a stirred solution of 3.03 g (.025 mole) of benzylmethylamine in 10 ml of 20% NaOH solution was added 1.95 g (. 025 mole) of acetyl chloride. …
Number of citations: 0 krex.k-state.edu
J Benýšek, M Buša, P Rubešová, J Fanfrlík… - Journal of Enzyme …, 2022 - Taylor & Francis
… For this purpose, we employed molecular modelling to examine conformational space of the flexible N-benzyl-N-methylacetamide substructure of Gü2602. The molecular dynamics/…
Number of citations: 4 www.tandfonline.com
JA King, FH McMillan - Journal of the American Chemical Society, 1955 - ACS Publications
It is shown that the decarboxylative acylation of carboxylic acids having a suitable electron-attracting group in the ap-position is a base-catalyzed condensation of an anhydride with the …
Number of citations: 27 pubs.acs.org
JE Taylor, MD Jones, JMJ Williams… - The Journal of Organic …, 2012 - ACS Publications
Air-stable and crystalline N-acyl DBN tetraphenylborate salts have been synthesized from 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and the corresponding acyl chloride in the presence …
Number of citations: 48 pubs.acs.org

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